molecular formula C10H11N3 B1429155 2-methyl-5-(1H-pyrazol-1-yl)aniline CAS No. 1368873-96-4

2-methyl-5-(1H-pyrazol-1-yl)aniline

Cat. No.: B1429155
CAS No.: 1368873-96-4
M. Wt: 173.21 g/mol
InChI Key: JFOQIBNUIKXRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C10H11N3 . It features a molecular structure combining an aniline group with a 1H-pyrazole ring, making it a potential building block or intermediate in chemical synthesis and pharmaceutical research. Pyrazole-containing compounds, such as this aniline derivative, are of significant interest in scientific research. They are frequently explored as key scaffolds in the development of novel molecules with specialized functions. Related pyrazole-based structures have been extensively studied as ligands in coordination chemistry, forming complexes with metals that can act as catalysts for various reactions . Furthermore, some pyrimidinyl pyrazole derivatives have been investigated for their biological activity, such as exhibiting antiproliferative effects and inhibiting tubulin polymerization, highlighting the potential of this chemical class in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOQIBNUIKXRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Safety, Toxicity, and Handling of 2-methyl-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-methyl-5-(1H-pyrazol-1-yl)aniline is a bi-aryl intermediate frequently utilized in the synthesis of kinase inhibitors and high-value pharmaceutical active ingredients (APIs). Structurally, it combines an electron-rich aniline moiety with a nitrogen-containing pyrazole heterocycle.

This structural combination creates a specific toxicological profile: the aniline group drives hematological toxicity (methemoglobinemia), while the pyrazole ring contributes to potential hepatotoxicity and metabolic stability issues.

Structural & Physical Data (Class-Based Estimates)

Note: Specific experimental values for this isomer may vary; data below represents the consensus for structural analogs (e.g., substituted pyrazolyl-anilines).

PropertyValue / DescriptionRelevance to Safety
Physical State Crystalline Solid (Off-white to tan)Dust inhalation hazard; requires particulate containment.
Molecular Weight ~173.21 g/mol Moderate bioavailability.
LogP (Octanol/Water) 1.8 – 2.5 (Estimated)Lipophilic; readily absorbed through intact skin.
pKa (Aniline N) ~3.5 – 4.5Weak base; can be protonated by strong acids for decontamination.
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents increases skin permeation rates.

Toxicological Assessment (Mechanism & Hazards)[11]

Critical Warning: In the absence of compound-specific LD50 data, this substance must be handled according to the Precautionary Principle , assuming the high-hazard profile of its parent pharmacophores (Aniline and Pyrazole).

Mechanism of Action: The "Lethal Synthesis"

The primary acute hazard is Methemoglobinemia . The aniline moiety undergoes hepatic N-hydroxylation (via CYP450 enzymes), producing N-hydroxylamine metabolites. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

DOT Diagram 1: Metabolic Activation Pathway

MetabolicActivation Substance This compound Liver Hepatic CYP450 (Bioactivation) Substance->Liver Ingestion/Inhalation Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation Blood Erythrocyte Interaction Metabolite->Blood Redox Cycling Effect Methemoglobinemia (Cyanosis/Hypoxia) Blood->Effect Fe2+ -> Fe3+

Caption: Metabolic activation pathway leading to methemoglobinemia. Note the redox cycling capability of the N-hydroxylamine metabolite.

Hazard Classification (GHS/CLP Read-Across)

Based on structural analogs (e.g., 4-(1H-Pyrazol-1-yl)aniline), the following Hazard Statements are assigned for risk assessment purposes:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • H372: Causes damage to organs (Blood, Spleen, Liver) through prolonged or repeated exposure.[3]

  • H341/H351: Suspected of causing genetic defects / Suspected of causing cancer (Genotoxic Aniline potential).

  • H410: Very toxic to aquatic life with long-lasting effects.[4][2]

Occupational Exposure Control (Hierarchy of Controls)

Due to the Skin Notation (rapid dermal absorption) and Sensitization potential , standard laboratory PPE is insufficient.

Engineering Controls (Primary Barrier)
  • Solid Handling: Weighing and transfer must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure . Open bench handling is strictly prohibited.

  • Solution Handling: All reactions involving heating or volatile solvents must be performed in a certified chemical fume hood with a face velocity >0.5 m/s.

Personal Protective Equipment (Secondary Barrier)
PPE CategorySpecificationRationale
Gloves (Inner) Nitrile (4 mil)Mechanical protection.
Gloves (Outer) Laminate Film (Silver Shield/4H) Aromatic amines permeate nitrile rapidly (<15 mins). Laminate offers >480 min breakthrough protection.
Respiratory P3 / N100 (if outside enclosure)Protection against high-potency dusts.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation on cotton clothing and "take-home" exposure.

DOT Diagram 2: Handling Workflow & Decision Matrix

HandlingWorkflow Start Task: Handle this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Enclosure Balance Enclosure / Iso-Chamber (HEPA Filtered) Solid->Enclosure FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) Liquid->FumeHood PPE_Solid PPE: Double Nitrile + N95/P3 Mask (If enclosure breach risk) Enclosure->PPE_Solid PPE_Liquid PPE: Silver Shield Laminate Gloves (Critical for permeation) FumeHood->PPE_Liquid Waste Disposal: Double Bag -> Incineration PPE_Solid->Waste PPE_Liquid->Waste

Caption: Operational workflow determining engineering controls based on physical state. Note the specific glove requirement for liquids.

Emergency Response & Decontamination

Medical Response (Cyanosis Management)

Symptom Latency: Signs of methemoglobinemia (blue lips/fingernails, headache, fatigue) may be delayed for 2-4 hours after exposure.

  • Immediate Action: Remove victim from the area. Administer 100% Oxygen.

  • Antidote: Ensure Methylene Blue (1-2 mg/kg IV) is available in the facility's medical crash cart. This reduces Fe³⁺ back to Fe²⁺.

  • Contraindication: Do not administer Methylene Blue to patients with G6PD deficiency (risk of hemolysis).

Decontamination Protocol (The "Acid Wash" Technique)

Standard soap is often ineffective for lipophilic amines. Use the chemical properties (pKa) to your advantage.

  • Step 1: Protonation. Apply a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) to the contaminated surface. This converts the neutral, lipophilic amine into a water-soluble ammonium salt.

  • Step 2: Removal. Wipe with absorbent pads.

  • Step 3: Surfactant Wash. Clean the area with a standard detergent (e.g., Alconox) and water to remove the salt and any remaining pyrazole residues.

  • Step 4: Verification. Use a colorimetric amine swipe test (e.g., Ehrlich’s reagent swab) to verify surface cleanliness (Pink/Red = Positive for amine).

Synthesis & Stability Considerations

  • Stability: The pyrazole ring renders the molecule relatively stable to hydrolysis, but the aniline nitrogen is sensitive to oxidation. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizers (peroxides, permanganates) as this accelerates N-oxide formation and potential exothermic decomposition.

  • Waste Disposal: All waste streams (solid and liquid) must be incinerated. Do not discharge into aqueous drains due to high aquatic toxicity (H410).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted anilines and pyrazoles. Retrieved from [Link]

  • Benya, T. J., & Cornish, H. H. (1994). Aromatic Nitro and Amino Compounds.[5] In Patty's Industrial Hygiene and Toxicology. Wiley-Interscience. (Foundational toxicology of aniline derivatives).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Basis for Methemoglobinemia protocols).[5] Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Pharmacophore Modeling of 2-Methyl-5-(1H-pyrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Rational Drug Design

Abstract

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the rational design of 2-methyl-5-(1H-pyrazol-1-yl)aniline derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document will delve into the theoretical underpinnings, practical methodologies, and critical validation techniques essential for developing robust and predictive pharmacophore models. By integrating insights from medicinal chemistry and computational approaches, this guide aims to elucidate the key structural features required for the biological activity of this class of compounds, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Significance of Pyrazole and Aniline Scaffolds in Medicinal Chemistry

The journey of drug discovery is a complex and resource-intensive endeavor.[1][2] At its core lies the challenge of identifying and optimizing molecules that can interact with specific biological targets to elicit a desired therapeutic effect.[1] In this context, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind to a variety of biological targets. Both pyrazole and aniline moieties are prominent examples of such scaffolds, frequently appearing in the structures of clinically successful drugs.[3][4][5]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[3][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][5][8][9] The unique electronic properties and the ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its pharmacological promiscuity.[3][10]

Similarly, the aniline scaffold is a cornerstone in the design of kinase inhibitors, a critical class of anticancer drugs.[4][11] The aniline moiety often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.[12] The combination of these two pharmacologically significant fragments in the form of this compound presents a compelling starting point for the design of novel therapeutic agents. A recent study has explored derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline as potential anticancer agents and CDK2 inhibitors.[13]

Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful approach to rationally explore the chemical space around this core structure.[1][14] It focuses on the essential steric and electronic features required for a molecule to interact with a biological target, rather than its entire chemical structure.[1][15] This abstraction allows for the efficient screening of large compound libraries to identify novel molecules with the potential for desired biological activity.[14][16]

This guide will provide a detailed exploration of the application of pharmacophore modeling to the this compound scaffold, outlining a systematic approach from data preparation to model validation and application.

The Core Principles of Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[1] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Nonpolar groups that can engage in hydrophobic interactions.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems.

  • Positive Ionizable (PI): Groups that are positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

The spatial arrangement of these features is critical for molecular recognition. Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[15][17]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional (3D) structure of the biological target is unknown, but a set of active ligands is available.[18][19] The fundamental principle is to identify the common chemical features shared by the active molecules that are responsible for their biological activity.[18] The process generally involves:

  • Conformational Analysis: Generating a diverse set of low-energy conformations for each active ligand to account for its flexibility.[18]

  • Molecular Alignment: Superimposing the conformations of the active ligands to identify the common spatial arrangement of pharmacophoric features.

  • Pharmacophore Generation: Abstracting the common features into a 3D model.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be utilized.[20][21] This method involves analyzing the active site of the target to identify key interaction points that are complementary to a potential ligand.[20] The resulting pharmacophore model represents the essential features a ligand must possess to bind effectively to the target.[20]

A Step-by-Step Guide to Pharmacophore Modeling of this compound Derivatives

This section outlines a detailed, field-proven workflow for developing a robust pharmacophore model for this compound derivatives. This protocol is designed to be self-validating at each critical step.

PART 1: Data Set Preparation and Curation (The Foundation of a Predictive Model)

The quality of the input data is paramount to the success of any modeling study.

Protocol 1: Assembling and Curating the Ligand Dataset

  • Data Collection: Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50 or Ki values). Sources can include published literature and internal databases.

  • Data Curation:

    • Standardize Structures: Correct any structural errors, neutralize charges where appropriate, and add explicit hydrogens.

    • Handle Inconsistent Data: If multiple activity values are reported for the same compound, use a consistent measure (e.g., the geometric mean).

    • Define Activity Thresholds: Classify the compounds into distinct activity classes (e.g., active, moderately active, and inactive). A common approach is to define actives as compounds with IC50 < 1 µM and inactives with IC50 > 10 µM.

  • Dataset Splitting: Divide the curated dataset into a training set and a test set.[22][23]

    • Training Set: Used to generate the pharmacophore models. This set should be structurally diverse and cover a wide range of activities. Typically, 70-80% of the data is used for training.

    • Test Set: Used to validate the predictive ability of the generated models. This set should not be used during model generation. The remaining 20-30% of the data forms the test set.

PART 2: Ligand-Based Pharmacophore Model Generation

This workflow assumes a ligand-based approach, which is common in the early stages of drug discovery when a high-resolution target structure may not be available.

Protocol 2: Generating Pharmacophore Hypotheses

  • Conformational Analysis of Training Set Ligands:

    • For each molecule in the training set, generate a representative set of low-energy 3D conformations. This is a critical step to account for the flexibility of the molecules.[18] Software such as Schrödinger's LigPrep can be utilized for this purpose.[24]

  • Common Feature Pharmacophore Identification:

    • Utilize a pharmacophore generation program (e.g., Phase,[25] Catalyst,[26] LigandScout[26]) to identify common pharmacophoric features among the highly active compounds in the training set.

    • The algorithm will align the conformers of the active molecules and identify spatial arrangements of features that are present in most of them.

  • Hypothesis Generation and Scoring:

    • The software will generate a series of pharmacophore hypotheses, each representing a different combination and spatial arrangement of features.

    • These hypotheses are then scored based on how well they map to the active compounds and, optionally, how poorly they map to the inactive compounds.

Visualizing the Workflow:

LigandBasedPharmacophoreWorkflow cluster_data_prep Data Preparation cluster_model_gen Model Generation DataCollection Data Collection DataCuration Data Curation DataCollection->DataCuration DatasetSplitting Dataset Splitting DataCuration->DatasetSplitting ConformationalAnalysis Conformational Analysis DatasetSplitting->ConformationalAnalysis Training Set FeatureIdentification Common Feature Identification ConformationalAnalysis->FeatureIdentification HypothesisGeneration Hypothesis Generation & Scoring FeatureIdentification->HypothesisGeneration

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

PART 3: Rigorous Model Validation (Ensuring Predictive Power)

A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[27]

Protocol 3: Validating the Pharmacophore Hypotheses

  • Internal Validation:

    • Test Set Screening: Use the generated pharmacophore hypotheses to screen the test set. A good model should be able to distinguish active compounds from inactive ones within the test set.[16]

    • Statistical Metrics: Calculate key statistical parameters to quantify the model's performance.[16]

Metric Description Formula
Sensitivity The ability to correctly identify active compounds.TP / (TP + FN)
Specificity The ability to correctly identify inactive compounds.TN / (TN + FP)
Enrichment Factor (EF) The ratio of the proportion of actives in a small fraction of the ranked database to the proportion of actives in the entire database.[28](Ha / Ht) / (A / D)
Goodness of Hit (GH) Score A metric that combines sensitivity and the enrichment of actives. A score > 0.7 indicates a very good model.[29]((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))

Where: TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives, Ha = Number of active hits, Ht = Total number of hits, A = Total number of active compounds, D = Total number of compounds in the database.

  • External Validation (Optional but Recommended):

    • Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the known actives but with different topologies. A robust model should not identify these decoys as active.

    • Fischer's Randomization Test: Randomly shuffle the activity data of the training set and generate new pharmacophore models. The statistical significance of the original model is confirmed if the new models have significantly lower scores.

Visualizing the Validation Process:

PharmacophoreValidation cluster_validation Model Validation InternalValidation Internal Validation (Test Set) StatisticalAnalysis Statistical Analysis (Sensitivity, Specificity, EF, GH) InternalValidation->StatisticalAnalysis ExternalValidation External Validation (Decoy Set) ExternalValidation->StatisticalAnalysis Model Generated Pharmacophore Hypothesis Model->InternalValidation Model->ExternalValidation

Caption: Pharmacophore Model Validation Workflow.

Application of the Validated Pharmacophore Model

Once a validated pharmacophore model is in hand, it becomes a powerful tool for drug discovery.

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features.[2][16] This allows for the rapid identification of potential hit molecules for further experimental testing.

  • Lead Optimization: The pharmacophore model provides insights into the key structural features required for activity. This knowledge can guide medicinal chemists in modifying existing lead compounds to improve their potency and selectivity.[15][17]

  • De Novo Design: The model can serve as a template for the de novo design of entirely new chemical scaffolds that satisfy the required pharmacophoric constraints.

Integrating Pharmacophore Modeling with Other Computational Techniques

For a more comprehensive understanding and higher predictive accuracy, pharmacophore modeling is often combined with other computational methods.[14][17]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on the alignment of molecules to a pharmacophore model, providing a quantitative correlation between structural features and biological activity.[30][31][32] 3D-QSAR methods like CoMFA and CoMSIA can provide detailed insights into the steric and electrostatic requirements for optimal activity.[31][33]

  • Molecular Docking: After virtual screening with a pharmacophore model, molecular docking can be used to predict the binding mode and affinity of the hit compounds within the active site of the target protein (if the structure is known).[2] This helps to refine the hit list and prioritize compounds for synthesis and testing.

Visualizing the Integrated Workflow:

IntegratedWorkflow PharmacophoreModel Validated Pharmacophore Model VirtualScreening Virtual Screening PharmacophoreModel->VirtualScreening QSAR 3D-QSAR PharmacophoreModel->QSAR MolecularDocking Molecular Docking VirtualScreening->MolecularDocking LeadOptimization Lead Optimization QSAR->LeadOptimization HitIdentification Hit Identification & Prioritization MolecularDocking->HitIdentification HitIdentification->LeadOptimization

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Type II Kinase Inhibitors Utilizing 2-methyl-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the practical application of 2-methyl-5-(1H-pyrazol-1-yl)aniline (referred to herein as 5-PA ) as a critical scaffold in the synthesis of Type II kinase inhibitors.

Executive Summary

The moiety This compound (5-PA) represents a privileged pharmacophore in kinase inhibitor design. Structurally analogous to the "tail" segments of blockbuster drugs like Nilotinib and Imatinib, this scaffold serves two critical functions in ATP-competitive inhibition:

  • Solvent Front Interaction: The pyrazole ring extends towards the solvent interface, improving aqueous solubility and pharmacokinetic profiles.

  • Hydrophobic Anchoring: The ortho-methyl group provides steric bulk that often forces the inhibitor into a conformation favorable for binding the DFG-out (inactive) state of kinases (Type II inhibition).

This guide details the protocols for coupling 5-PA with various "head" groups to generate high-affinity inhibitors targeting Bcr-Abl, p38 MAPK, and VEGFR pathways.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 111562-32-4
Molecular Weight 173.21 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), Ethanol, DCM
Storage 2–8°C, Desiccated, Protect from light

Safety Advisory: 5-PA is an aromatic amine. Handle in a fume hood using standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust.

Strategic Synthesis Workflows

The utility of 5-PA lies in its nucleophilic aniline nitrogen. Depending on the target kinase's hinge region requirements, 5-PA is typically coupled via three primary linkages: Ureas , Amides , or Amino-Pyrimidines .

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

KinaseInhibitorSynthesis Aniline This compound (5-PA) Urea Urea-Linked Inhibitor (Sorafenib-like) Aniline->Urea DCM/THF, 25°C Nucleophilic Addition Amide Amide-Linked Inhibitor (Ponatinib-like) Aniline->Amide HATU, DIPEA DMF, 25°C AminoPyr Aminopyrimidine Inhibitor (Imatinib-like) Aniline->AminoPyr Pd2(dba)3, Xantphos or Acid Catalysis Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Urea Acid Carboxylic Acid (R-COOH) Acid->Amide Pyrimidine 2-Chloropyrimidine (Heteroaryl-Cl) Pyrimidine->AminoPyr

Caption: Divergent synthesis of Type II kinase inhibitors from the 5-PA scaffold.

Experimental Protocols

Protocol A: Urea Linkage (The "Sorafenib" Motif)

This reaction is thermodynamically favorable and typically requires no external catalyst. The resulting urea bridge is crucial for hydrogen bonding with the conserved Glu/Asp residues in the kinase active site.

Reagents:

  • 5-PA (1.0 eq)

  • Aryl Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) or Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (173 mg) of 5-PA in 5 mL of anhydrous DCM in a dry round-bottom flask under Argon.

  • Addition: Add 1.1 mmol of the aryl isocyanate dropwise via syringe at 0°C.

    • Note: Reaction exotherm is mild, but cooling ensures selectivity and prevents polymerization of reactive isocyanates.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf) should disappear.

  • Workup:

    • If a precipitate forms (common for ureas): Filter the solid, wash with cold DCM (2x) and diethyl ether (2x).

    • If soluble: Concentrate in vacuo and purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Validation: 1H NMR should show two distinct singlet peaks for the urea NH protons around 8.5–9.5 ppm.

Protocol B: Amide Linkage (The "Ponatinib" Motif)

Used when the "head" group contains a carboxylic acid. This requires activation agents.

Reagents:

  • 5-PA (1.0 eq)

  • Functionalized Benzoic Acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (Hunig's Base) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a vial, combine the Carboxylic Acid (1.0 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) in 3 mL DMF. Stir for 15 minutes to form the activated ester.

    • Causality: Pre-activation minimizes the formation of impurities and ensures the aniline reacts immediately upon addition.

  • Coupling: Add 5-PA (173 mg, 1.0 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 16 hours.

  • Quench: Pour the reaction mixture into 30 mL of ice-water.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Sat. NaHCO3, Water, and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or use HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Aminopyrimidine Coupling (The "Imatinib" Motif)

This is the most challenging but highest-value transformation, creating the core pharmacophore of Bcr-Abl inhibitors.

Reagents:

  • 5-PA (1.0 eq)

  • 4-Chloro-2-substituted-pyrimidine (1.0 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Catalyst: Conc. HCl (5 drops) or p-TsOH (0.1 eq)

Step-by-Step Methodology (SNAr Route):

  • Setup: Charge a pressure vial with 5-PA (1.0 mmol), the chloropyrimidine (1.0 mmol), and n-Butanol (4 mL).

  • Catalysis: Add catalytic HCl (acid catalysis protonates the pyrimidine nitrogen, making the C-Cl bond more electrophilic).

  • Heating: Seal the vial and heat to 110°C for 12–24 hours.

    • Critical Control Point: Monitor by LC-MS. If conversion is low after 6 hours, increase temp to 130°C.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold Isopropanol.

  • Free Base Formation (Optional): Suspend the salt in water, adjust pH to 9 with NaHCO3, and extract with DCM.

Analytical Reference Data

To validate the integrity of the 5-PA intermediate before synthesis, compare against these standards:

MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6) δ 2.15 (s, 3H)Methyl group (ortho to amine)
1H NMR (DMSO-d6) δ 5.10 (s, 2H, broad)Aniline -NH2 protons
1H NMR (DMSO-d6) δ 6.45 (t, 1H)Pyrazole C4-H (characteristic triplet/dd)
HPLC (C18) RT ~ 3.2 min(Gradient 5-95% ACN/H2O over 10 min)
MS (ESI+) m/z 174.1 [M+H]+Base peak

Mechanism of Action (Rationale)

Why use 5-PA ? The diagram below explains the structural biology rationale for selecting this specific intermediate in drug design.

MOA cluster_interactions Binding Interactions Inhibitor 5-PA Derived Inhibitor Hinge Hinge Region (H-bonds) Inhibitor->Hinge Head Group Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Methyl Group (Hydrophobic) Solvent Solvent Front (Solubility) Inhibitor->Solvent Pyrazole Ring (Polar) Kinase Kinase Pocket (DFG-out) Gatekeeper->Kinase Selectivity Filter

Caption: Structural role of the 5-PA scaffold within the kinase ATP-binding pocket.

Troubleshooting & Optimization

  • Low Yield in Urea Formation: Ensure the aniline is dry. Water competes with the amine for the isocyanate, forming symmetrical urea byproducts. Dry 5-PA under high vacuum for 2 hours before use.

  • Regioselectivity Issues (Pyrazole): If synthesizing 5-PA from scratch, ensure the pyrazole coupling occurs at the correct position (meta to the nitro/amine precursor). Commercial sources (e.g., CAS 111562-32-4) are recommended to guarantee isomeric purity.

  • Purification Difficulties: These inhibitors are often highly polar. Use amine-functionalized silica or add 1% Triethylamine to the mobile phase during chromatography to reduce tailing.

References

  • Vertex Pharmaceuticals. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health.

  • Chem-Impex International. (2023). Product Specification: 2-(1H-Pyrazol-5-yl)aniline (CAS 111562-32-4).[1]

  • Sigma-Aldrich. (2023). Building Blocks for Kinase Inhibitors: 4-(1H-Pyrazol-1-yl)aniline derivatives.

  • MDPI Coatings. (2021). Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents.[2] (Demonstrates pyrazole-isocyanate chemistry).

  • BenchChem. (2025).[3] Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors.[3] (Analogous chemistry for Nilotinib intermediates).

Sources

Buchwald-Hartwig amination involving 2-methyl-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-Methyl-5-(1H-pyrazol-1-yl)aniline

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of This compound (Substrate A ). This intermediate presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-methyl group restricts the approach of the amine to the palladium center.

  • Catalyst Poisoning: The pyrazole moiety (specifically N2) acts as a competing ligand, potentially sequestering the catalyst in an off-cycle resting state.

This protocol utilizes Third- or Fourth-Generation (G3/G4) Palladacycle Precatalysts with dialkylbiaryl phosphine ligands to overcome these barriers, ensuring high turnover frequencies (TOF) and minimizing dehalogenation side reactions.

Strategic Analysis & Mechanistic Insight

The Challenge: Sterics vs. Coordination

In standard catalysis, primary amines are often coupled using simple ligands like BINAP or DPPF. However, Substrate A fails under these conditions due to the "Orthogonal Failure Mode":

  • Steric Wall: The ortho-methyl group destabilizes the square-planar Pd(II)-amine complex, slowing the transmetallation/coordination step.

  • The Chelation Trap: The distal pyrazole nitrogen can coordinate to Pd(II), forming a stable but inactive species, effectively poisoning the reaction at low catalyst loadings.

The Solution: Ligand-Controlled Selectivity

To succeed, the catalyst system must be bulky enough to prevent pyrazole coordination but flexible enough to accommodate the ortho-methyl aniline.

  • Ligand Selection: BrettPhos is the primary recommendation. Its bulk promotes the reductive elimination of primary amines while its electron-rich nature facilitates oxidative addition.

  • Alternative: tBuBrettPhos or XPhos are secondary choices if the electrophile is also extremely hindered.

  • Catalyst Source: We utilize Pd G4 Precatalysts (Methyl-substituted biphenyl palladacycles). These release the active monoligated Pd(0)-L species immediately upon deprotonation, bypassing the induction period and aggregate formation common with Pd(OAc)₂ or Pd₂dba₃.

G Precat Pd G4 Precatalyst (Air Stable) Active L-Pd(0) Active Species Precat->Active Activation (Base) OxAdd Oxidative Addition (Ar-X) Active->OxAdd Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Poison Off-Cycle Trap (Pyrazole N-Coordination) OxAdd->Poison Low Steric Ligand Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Active Regeneration Poison->OxAdd Slow Reversal

Figure 1: Catalytic cycle highlighting the specific "Trap" posed by the pyrazole moiety and the activation pathway of G4 precatalysts.

Experimental Protocol

Model Reaction: Coupling this compound with 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (Heteroaryl Chloride).

Reagents & Materials
ReagentEquiv.RoleNotes
Aryl Chloride 1.0ElectrophileLimiting reagent.
Aniline Substrate 1.2NucleophileSlight excess to drive completion.
BrettPhos Pd G4 0.02 (2 mol%)CatalystCAS: 1599466-81-5. Air-stable solid.
NaOtBu 2.0BaseSodium tert-butoxide. Must be stored in glovebox or desiccator.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure

Step 1: Reaction Setup (Benchtop capable, Glovebox preferred)

  • Into a dry 8 mL reaction vial equipped with a magnetic stir bar, weigh:

    • Aryl Chloride (1.0 mmol)

    • This compound (1.2 mmol)

    • BrettPhos Pd G4 (20 mg, ~0.02 mmol)

    • NaOtBu (192 mg, 2.0 mmol)

  • Cap the vial with a septum cap (PTFE lined).

  • If working on a benchtop: Evacuate and backfill with Nitrogen (x3) via needle.

Step 2: Solvent Addition

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Critical: Do not stir yet. Ensure the solvent covers the solids.

Step 3: Reaction

  • Place the vial in a pre-heated aluminum block at 90 °C .

  • Start stirring (800 rpm) immediately upon insertion.

    • Note: The G4 catalyst activates rapidly upon heating/stirring. The solution should turn from pale yellow/orange to a dark amber/brown.

  • Monitor by LCMS at 1 hour.

    • Expectation: >95% conversion of the Aryl Chloride.[1]

    • If <50% conversion: Continue heating for up to 4 hours.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography (Gradient: 0-10% MeOH in DCM or similar, depending on product polarity).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, follow this decision tree.

Optimization Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv Dehal Dehalogenation (Ar-H formed) Start->Dehal Black Pd Black Formation (Precipitate) Start->Black Temp Increase Temp to 110°C LowConv->Temp TempLower Lower Temp to 70°C Dehal->TempLower Solvent Switch Solvent: t-Amyl Alcohol Black->Solvent Ligand1 Switch to XPhos Pd G4 Temp->Ligand1 If fails Ligand2 Switch to tBuBrettPhos TempLower->Ligand2 Base Switch Base: K3PO4 (Weaker) Solvent->Base

Figure 2: Optimization logic for troubleshooting common failure modes.

Table 1: Alternative Conditions

Parameter Standard Alternative A (Sensitive Groups) Alternative B (High Sterics)
Catalyst BrettPhos Pd G4 tBuBrettPhos Pd G4 XPhos Pd G4
Base NaOtBu K₃PO₄ (3.0 equiv) Cs₂CO₃
Solvent Dioxane t-Amyl Alcohol Toluene

| Temp | 90 °C | 100 °C | 110 °C |

Safety & Handling

  • Palladium Sensitization: All palladium compounds should be handled in a fume hood. Pd G4 precatalysts are solids and do not pose significant inhalation risks compared to phosphines, but standard PPE (gloves, goggles) is mandatory.

  • Base Hazards: NaOtBu is moisture-sensitive and caustic. Causes severe skin burns. Quench excess base with water carefully during workup.

  • Pyrazole Intermediate: Aminophenyl-pyrazoles can be skin irritants. Avoid inhalation of dust.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 27-50.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50.

  • Reichert, E. C., et al. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." Massachusetts Institute of Technology (Thesis), 2018.

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 2-methyl-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for the purification of 2-methyl-5-(1H-pyrazol-1-yl)aniline (CAS: 1368873-96-4).[1] It is designed to be non-linear, allowing you to jump directly to the module relevant to your specific impurity profile.

Product Code: [Internal-Ref-2M5P] Chemical Class: Amino-aryl-pyrazole Primary Application: Intermediate for Kinase Inhibitors (e.g., FGFR, VEGFR targets) Critical Quality Attribute (CQA): Purity > 98.5% (HPLC), Pd < 10 ppm.

Quick Diagnostic: What is your primary issue?
SymptomLikely CauseGo To Module
Colored Product (Brown/Black)Oxidation (Azo formation) or Metal ResiduesModule 2 & 5
"Oiling Out" during coolingSolvent polarity mismatch or cooling too fastModule 3
Residual Metal (>20 ppm Pd/Cu)Ineffective workup after coupling reactionModule 2
Unknown Impurity (~ +16 mass units)N-Oxide formation or HydroxylationModule 1
Starting Material Persists Incomplete reaction / Co-crystallizationModule 4
Module 1: Impurity Identification & Diagnosis

Before attempting purification, you must identify the nature of your contaminants. The pyrazole-aniline scaffold is prone to specific degradation pathways.

Q: I see a persistent impurity at RRT 1.1 in HPLC. What is it? A: If you synthesized this via reduction of a nitro-precursor, this is likely the azo-dimer or azoxy intermediate. These are non-polar and often co-crystallize.

  • Detection: LC-MS will show a mass of

    
     or 
    
    
    
    .
  • Solution: These are difficult to remove via crystallization.[2] Use Flash Chromatography (Module 4) with a gradient elution.

Q: My LC-MS shows a +16 mass peak. Is this an impurity? A: This is typically the N-oxide (on the pyrazole or aniline nitrogen) caused by air oxidation, especially if the material was stored in solution.

  • Prevention: Store under Argon/Nitrogen.

  • Removal: Wash with mild reducing agent (e.g., Sodium metabisulfite solution) or proceed to Acid-Base Extraction (Module 3) , as N-oxides have distinct pKa values.

Module 2: Metal Scavenging (The "Detox")

Applicable if synthesized via Ullmann (Cu) or Buchwald-Hartwig (Pd) coupling.

The Problem: The pyrazole nitrogen (N2) and the aniline nitrogen are excellent ligands. They bind Pd/Cu tightly, rendering standard Celite filtration ineffective.

Protocol: The Thiol-Silica Scavenge Do not rely on charcoal alone; it often absorbs the product due to the pi-rich pyrazole system.

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 mL/g). Avoid MeOH if possible (competes for coordination).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (macroporous polystyrene-bound trimercaptotriazine).

    • Dosage: 3-4 equivalents relative to the residual metal content (or 10 wt% if unknown).

  • Incubation: Stir at 50°C for 4 hours . Room temperature is often insufficient to break the Product-Metal chelate.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Validation: Check metal content via ICP-MS. If >20 ppm, repeat with SiliaMetS® DMT (dimercaptotriazine).

Visual Workflow: Metal Removal Decision Tree

MetalRemoval Start Crude Mixture (Post-Reaction) CheckMetal Check Metal Content (ICP-MS) Start->CheckMetal HighMetal > 100 ppm Pd/Cu CheckMetal->HighMetal High LowMetal < 100 ppm CheckMetal->LowMetal Low Scavenger Add MP-TMT or Thiol Silica (50°C, 4 hrs) HighMetal->Scavenger Success Proceed to Crystallization LowMetal->Success Filter Filter (0.45 µm) Scavenger->Filter Charcoal Activated Carbon Treatment (Not recommended for Pyrazoles) Retest Retest ICP-MS Filter->Retest Retest->Scavenger > 20 ppm (Change Scavenger Type) Retest->Success < 20 ppm

Caption: Workflow for selecting and validating metal scavenging protocols.

Module 3: Crystallization Protocols (The "Cleanup")

Q: The product "oils out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature drops too fast or the solvent system is too polar. The melting point of this compound (approx. 140-150°C, dependent on purity) allows for high-temperature dissolution, but the pyrazole moiety creates solubility anomalies.

Protocol A: The "Anti-Solvent" Crash (Recommended)

  • Solvent 1 (Dissolution): Dissolve 1g of crude in the minimum amount of hot Ethyl Acetate (~60°C).

  • Solvent 2 (Precipitation): Slowly add hot n-Heptane (or Hexane) dropwise until persistent cloudiness appears.

    • Ratio: Target a final EtOAc:Heptane ratio of 1:3.

  • Seeding: Cool to 40°C. Add a seed crystal. Crucial: If no seed exists, scratch the glass wall vigorously.

  • Slow Cool: Allow to cool to RT over 2 hours, then 0°C for 1 hour.

  • Wash: Filter and wash with cold 10% EtOAc/Heptane.

Protocol B: Acid-Base "Switch" (For removing neutral impurities) Use this if you have unreacted nitro-precursors or halo-toluenes.

  • Dissolve crude in 1M HCl (aq). The aniline protonates and goes into water.

  • Wash aqueous layer with Dichloromethane (DCM) 2x. (Discards neutrals).

  • Basify aqueous layer with 2M NaOH to pH 10. Product precipitates.[2][3][4]

  • Extract into EtOAc or filter the precipitate directly if solid.

Module 4: Chromatography Solutions

Q: My product streaks on the column. What mobile phase should I use? A: Amino-pyrazoles are basic and interact with acidic silanols on silica gel, causing tailing.

Optimized Mobile Phase:

  • Base Modifier: You must add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase.

  • Solvent System: DCM : Methanol (98:2 to 95:5).

    • Alternative: Hexane : Ethyl Acetate (50:50 to 0:100) with 1% TEA.

  • Stationary Phase: Standard Silica (40-63 µm). For difficult separations (e.g., regioisomers), use Amine-functionalized silica to eliminate the need for TEA.

Module 5: Storage & Stability
  • Shelf Life: 12 months at -20°C.

  • Sensitivity:

    • Light: Sensitive (turns brown). Store in amber vials.

    • Air: Moderately sensitive (amine oxidation). Store under inert gas.

  • Re-purification: If the solid turns dark brown on the surface, wash with cold Toluene. The colored oxidation products are often more soluble in toluene than the pure crystal.

References
  • Metal Scavenging Principles: Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • Crystallization Solvent Selection: University of Rochester. Solvents for Recrystallization. Retrieved from

  • General Synthesis of Pyrazolyl-Anilines: Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines...[5][6]. J. Med. Chem. (Contextual reference for pyrazole-pyridine/aniline purification). Retrieved from

  • Palladium Removal Guidelines: BenchChem. Technical Support: Palladium Catalyst Removal. Retrieved from

Sources

Technical Support Center: Solutions for 2-methyl-5-(1H-pyrazol-1-yl)aniline Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-methyl-5-(1H-pyrazol-1-yl)aniline. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section designed to address and resolve common issues faced during experimental workflows. Our approach is grounded in the physicochemical properties of the molecule to provide scientifically sound and practical solutions.

Understanding the Challenge: Physicochemical Profile of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
Basic pKa 3.5 - 4.5The aniline moiety is weakly basic. The compound will be more soluble in acidic conditions (pH < pKa) where the amine group is protonated. As the pH approaches and exceeds this range, solubility is expected to decrease significantly.
logP ~2.0 - 2.5This value indicates a moderate level of lipophilicity ("grease-ball" character), suggesting that the compound is likely to have low intrinsic aqueous solubility.
Aqueous Solubility (logS) -3 to -4This predicts a low intrinsic solubility in water, likely in the range of 10-100 µg/mL.

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered when working with this compound in aqueous buffers. Each issue is followed by a step-by-step troubleshooting guide.

FAQ 1: My compound precipitates immediately when I add my DMSO stock to my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

Cause: This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity and pH. Your compound is likely dissolved at a high concentration in a "good" organic solvent (DMSO) and then introduced into an aqueous buffer where its intrinsic solubility is low, especially at neutral pH. The predicted basic pKa of 3.5-4.5 for the aniline group means that at pH 7.4, the molecule is predominantly in its neutral, less soluble form.

Troubleshooting Guide:

  • pH Adjustment (Primary Recommendation): The most effective initial step is to lower the pH of your aqueous buffer.

    • Action: Prepare your buffer at a pH at least 1-2 units below the predicted pKa (e.g., pH 2.0-3.0). At this pH, the aniline nitrogen will be protonated, forming a more soluble salt.[1]

    • Verification: After preparing the acidic solution, check for precipitation. If the solution is clear, you can then carefully and slowly adjust the pH upwards to your desired experimental pH, observing for any signs of turbidity.

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit at your target pH.

    • Action: Reduce the final concentration of your compound in the aqueous buffer. Perform a serial dilution to find the concentration at which it remains soluble at pH 7.4.

  • Modify the Dilution Method:

    • Action: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent composition can sometimes prevent immediate precipitation.[2]

  • Incorporate a Co-solvent:

    • Action: If your experimental system allows, include a small percentage of a water-miscible organic co-solvent in your final aqueous buffer.[] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and increase if necessary. Be mindful that co-solvents can impact biological assays.

FAQ 2: I need to work at a physiological pH (7.4), but even at low concentrations, my compound's solubility is inconsistent. How can I improve this?

Cause: At pH 7.4, you are operating in a region where the solubility of this compound is highly sensitive to minor fluctuations in conditions. Its moderate lipophilicity (predicted logP ~2.0-2.5) also contributes to its tendency to aggregate in aqueous media.

Troubleshooting Guide:

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent aqueous solubility.[4][5][6][7]

    • Action: Utilize β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These are known to form inclusion complexes with aromatic and heterocyclic molecules.[8][9] See the detailed protocol below for preparing a cyclodextrin complex.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.

    • Action: Add a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to your buffer. Start with concentrations below 0.1% (w/v). Note that surfactants can interfere with some biological assays, so their compatibility must be verified.

  • Solid Dispersion Technique: For preparing stock solutions or for formulation development, creating a solid dispersion can significantly enhance solubility.

    • Action: This involves dissolving the compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. The resulting solid has the drug dispersed in a carrier matrix, which can improve its dissolution in aqueous media. This is an advanced technique generally used in drug formulation.

FAQ 3: I am observing a decline in my compound's concentration over time in my buffered solution, even without visible precipitation. What could be the cause?

Cause: This could be due to several factors, including the formation of micro-precipitates that are not visible to the naked eye, adsorption to container surfaces, or chemical instability. Given the structure, adsorption is a plausible issue, especially in plastic labware.

Troubleshooting Guide:

  • Container Material:

    • Action: Switch from plastic (e.g., polypropylene) to glass or low-adhesion microplates and tubes.

  • Inclusion of a "Carrier" Protein:

    • Action: If your assay allows, add a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to your buffer. This can help to prevent non-specific binding to surfaces.

  • Verify Chemical Stability:

    • Action: Perform a simple stability study. Prepare your solution and analyze its concentration by HPLC at time zero and after several hours at your experimental temperature. This will help you distinguish between solubility and stability issues.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Solubility Profile

This protocol will allow you to experimentally determine the solubility of this compound across a range of pH values.

  • Prepare a series of buffers: Create a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0. It is recommended to test at pH 1.2, 4.5, and 6.8 at a minimum.[10][11]

  • Prepare supersaturated solutions: Add an excess amount of solid this compound powder to a microcentrifuge tube containing each buffer. A visible amount of undissolved solid should be present.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[1]

  • Separate solid from liquid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved compound.

  • Sample and dilute: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet. Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantify concentration: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (in µg/mL or µM) against the corresponding pH value to generate the pH-solubility profile.

Protocol 2: Co-solvent Screening

This protocol provides a systematic way to screen for an effective co-solvent.

  • Prepare stock solution: Make a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Select co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).

  • Prepare co-solvent/buffer mixtures: In separate tubes, prepare your primary aqueous buffer (at the desired final pH) containing increasing percentages of each co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Test solubility: Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Observe and incubate: Vortex each tube and visually inspect for precipitation immediately and after a set period (e.g., 1 hour) at room temperature.

  • Quantify (Optional): For a more rigorous assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Select the optimal co-solvent: Choose the co-solvent and concentration that provides the best solubility without adversely affecting your experimental system.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is effective for creating a solid complex that can be easily dissolved in aqueous buffers.[9][12]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve HP-β-CD: Dissolve the required amount of HP-β-CD in purified water with stirring.

  • Dissolve the Compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Combine Solutions: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibrate: Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze-Drying (Lyophilization): Freeze the solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.

  • Reconstitution: The resulting powder is the inclusion complex, which should exhibit enhanced solubility when reconstituted in your aqueous buffer.

Visual Workflow and Decision Guides

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the experimental workflow for solubility determination.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_pH Is the buffer pH > 4.5? start->check_pH adjust_pH Lower buffer pH to 2.0-3.0 check_pH->adjust_pH Yes check_conc Is precipitation still observed? check_pH->check_conc No re_evaluate Re-evaluate solubility adjust_pH->re_evaluate re_evaluate->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes success Solubility Issue Resolved check_conc->success No advanced_methods Need to work at pH 7.4? lower_conc->advanced_methods use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->use_cyclodextrin Yes use_cosolvent Use Co-solvents (e.g., EtOH, PEG400) advanced_methods->use_cosolvent Yes use_cyclodextrin->success use_cosolvent->success

Caption: Decision tree for troubleshooting precipitation.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_excess Add Excess Compound prep_buffers->add_excess equilibrate Equilibrate for 24-48h add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant quantify Quantify by HPLC-UV sample_supernatant->quantify plot_data Plot Solubility vs. pH quantify->plot_data

Caption: Workflow for pH-dependent solubility determination.

References

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 13, 2026, from [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 13, 2026, from [Link]

  • Avdeef, A. (2007). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Retrieved February 13, 2026, from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved February 13, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1166-1175. [Link]

  • Surya Prakasarao, et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved February 13, 2026, from [Link]

  • Zhu, J., et al. (2020). β-Cyclodextrin derivatives bind aromatic side chains of the cyclic peptide lanreotide. Journal of Peptide Science, 26(11), e3275. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3724. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved February 13, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved February 13, 2026, from [Link]

Sources

Enhancing stability of 2-methyl-5-(1H-pyrazol-1-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-methyl-5-(1H-pyrazol-1-yl)aniline. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound and may encounter stability challenges in solution. As an aromatic amine, this molecule possesses inherent reactivity that, while useful synthetically, can lead to degradation under common experimental and storage conditions. This guide provides a series of troubleshooting questions and answers, detailed protocols, and mechanistic insights to help you diagnose, mitigate, and prevent instability, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

This is the most common sign of instability and is almost certainly due to the oxidation of the aniline moiety .

Causality Explained: The aniline functional group is electron-rich, making it highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, trace metal contaminants, or light can initiate a cascade of reactions. This process often involves the formation of radical intermediates, which then couple to form complex, highly-colored polymeric structures or quinone-imines.[1] While freshly purified aniline compounds are typically colorless or pale oils/solids, they gradually darken upon exposure to air and light due to the formation of these oxidized impurities.[1]

Q2: What are the primary environmental and chemical factors that accelerate the degradation of this compound in solution?

The stability of this compound is primarily influenced by five key factors, which are the same stressors used in formal pharmaceutical forced degradation studies to intentionally break down a drug and understand its weaknesses.[2][3][4]

  • Oxygen: As an oxidative process, the presence of dissolved molecular oxygen in your solvent is a critical reactant. Solutions prepared and stored with exposure to ambient air are highly prone to degradation.

  • pH: The pH of your solution has a profound effect on the rate of aniline oxidation.[5][6] The unprotonated, free-base form of the amine is more electron-rich and thus more susceptible to oxidation. In contrast, at acidic pH, the amine is protonated to the anilinium ion (R-NH3+), which is significantly more stable against oxidation due to the withdrawal of electron density from the aromatic ring.[1] However, extremely low pH could introduce risks of acid-catalyzed hydrolysis, although this is generally less common for this structure. Studies on other anilines have shown that the maximum oxidation rate often occurs near the pKa of the amine, following a "parabola-like shaped pH-rate profile".[5][6]

  • Light (Photostability): Exposure to light, particularly in the UV spectrum, provides the energy to initiate and propagate oxidative reactions.[3][4] This process, known as photolysis, can generate free radicals that accelerate the degradation process.

  • Temperature: Chemical reaction rates, including degradation, increase with temperature.[3] Storing solutions at elevated or even ambient temperatures will accelerate the oxidative breakdown compared to refrigerated or frozen storage.

  • Trace Metals: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) are known catalysts for oxidation reactions. Contamination from glassware, spatulas, or reagents can significantly increase the degradation rate.

Q3: How can I proactively prepare and store my solutions to maximize stability?

Based on the factors above, a multi-pronged approach is most effective.

  • Control the Atmosphere: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. After preparation, overlay the solution headspace in your storage vial with the inert gas before sealing.

  • Optimize pH with Buffers: Avoid preparing solutions in neutral or basic unbuffered media (e.g., pure water, PBS pH 7.4) if long-term stability is required. Instead, use a buffer system in the slightly acidic range (e.g., pH 4 to 6) . An acetate or citrate buffer is a good starting point. This ensures the aniline is predominantly in its more stable protonated form.

  • Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely with aluminum foil or UV-blocking tape.[3]

  • Reduce Temperature: Store stock solutions at low temperatures. For short-term storage (days), 2-8°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is highly recommended. Be mindful of freeze-thaw cycles, which can also introduce stability issues for some molecules.[4] Aliquoting into single-use volumes is a best practice.

  • Consider Additives:

    • Antioxidants: For applications where they will not interfere, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid can help quench radical-driven degradation pathways.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a low concentration (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.

Q4: I need to definitively identify the best storage conditions. How can I design a systematic stability study?

The best approach is to conduct a Forced Degradation Study , which is a streamlined version of the stress testing mandated by regulatory bodies like the ICH.[2][7] This involves intentionally exposing your compound to various stressors and measuring its concentration over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8][9]

Below is a troubleshooting workflow to guide your experimental design.

G observe Instability Observed (e.g., Color Change, Precipitation) plan Plan Forced Degradation Study (Based on ICH Principles) observe->plan hplc Develop Stability-Indicating HPLC-UV Method plan->hplc execute Execute Stress Conditions (pH, O₂, Light, Temp) hplc->execute analyze Analyze Samples at Timepoints (t=0, 2, 8, 24h) execute->analyze interpret Interpret Data (Identify Key Degradation Factors) analyze->interpret mitigate Implement Mitigation Strategy (e.g., Buffer at pH 5, Store at -20°C in Amber Vials) interpret->mitigate confirm Confirm Stability Under Optimized Conditions mitigate->confirm

Caption: General Stability Troubleshooting Workflow.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study for Solution Stability Assessment

This protocol outlines a method to rapidly identify the primary factors affecting the stability of this compound in a chosen solvent.

1. Materials & Preparation:

  • This compound
  • HPLC-grade solvent (e.g., Acetonitrile/Water 50:50)
  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
  • Amber and clear HPLC vials
  • Calibrated HPLC-UV system

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in the chosen solvent. This is your master stock .

3. Stress Condition Setup (Label vials clearly):

  • Control: Aliquot 500 µL of master stock into an amber vial. Store at -20°C. This is your T=0 sample and stability reference.
  • Acid Hydrolysis: Mix 500 µL of master stock with 500 µL of 0.1 M HCl in a clear vial.
  • Base Hydrolysis: Mix 500 µL of master stock with 500 µL of 0.1 M NaOH in a clear vial.
  • Oxidative: Mix 500 µL of master stock with 500 µL of 3% H₂O₂ in a clear vial.
  • Thermal: Aliquot 500 µL of master stock into an amber vial. Place in an oven at 60°C.
  • Photolytic: Aliquot 500 µL of master stock into a clear vial. Place in a photostability chamber (or ~20 cm from a broad-spectrum lamp). Cover a parallel sample in foil as a dark control for the photolytic condition.

4. Sampling and Analysis:

  • Inject the Control (T=0) sample immediately.
  • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition.
  • Crucially, before injection, neutralize the acid/base samples with an equimolar amount of base/acid to protect the HPLC column. Dilute all samples to the same final concentration if needed.
  • Analyze all samples by the stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-UV Method

This is a starting point; method development and validation are required for your specific equipment and needs.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation: Interpreting Forced Degradation Results

Summarize your results in a table. The goal is not complete degradation, but rather 5-20% degradation, which is sufficient to rank the impact of the stress conditions.[2][11]

Stress Condition% Parent Compound Remaining (by HPLC Peak Area)Observations
T=0h T=8h
Control (-20°C, Dark) 100%99.8%
Acid (0.05 M HCl, RT) 100%99.5%
Base (0.05 M NaOH, RT) 100%75.3%
Oxidative (1.5% H₂O₂, RT) 100%62.5%
Thermal (60°C, Dark) 100%91.2%
Photolytic (Light, RT) 100%88.4%

Mechanistic Visualization

The primary degradation pathway involves the oxidation of the aniline nitrogen. While the full mechanism is complex and can lead to polymerization, the initial steps are critical for understanding the instability.

G cluster_0 Degradation Pathway cluster_1 Stabilization Strategy mol This compound (Stable Form) rad Oxidized Intermediates (e.g., Radical Cation, Nitroxide) mol->rad O₂, Light, Metal Ions pH > pKa prot Anilinium Ion (R-NH₃⁺) (Protonated, Stabilized Form) mol->prot Buffer at pH < pKa deg Colored Degradants (Quinone-imines, Polymers) rad->deg Dimerization / Polymerization

Caption: Postulated Oxidative Degradation Pathway and pH Stabilization.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529.
  • Aromatic Amine Cleavage. (n.d.). Sustainability Nook.
  • Wang, H., Sun, B., & Guan, X. (2016).
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.).
  • Wang, H., Sun, B., & Guan, X. (2016). Influence of pH on Kinetics of Anilines Oxidation by Permanganate.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Aniline. (n.d.). In Wikipedia.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Analytical Techniques In Stability Testing. (2025).
  • Core components of analytical method validation for small molecules-an overview. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

Sources

Validation & Comparative

Comprehensive Spectral Profiling of 2-methyl-5-(1H-pyrazol-1-yl)aniline: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 2-methyl-5-(1H-pyrazol-1-yl)aniline (CAS 1368873-96-4). This document is structured to assist analytical chemists and medicinal chemists in the validation of this specific scaffold, which is often employed as a key intermediate in the synthesis of kinase inhibitors (e.g., analogs of p38 MAP kinase or B-Raf inhibitors).

Executive Summary & Structural Significance

This compound represents a specific class of N-arylated pyrazoles. Its structural integrity relies on two critical features: the regiochemistry of the pyrazole attachment (N1-linked vs. C-linked) and the oxidation state of the aniline nitrogen.

This guide compares the spectral "fingerprint" of the target molecule against its synthetic precursors and structural isomers. The primary objective is to establish a self-validating analytical workflow that confirms:

  • Regioselectivity: Confirmation of the N-C bond formation between the aniline ring C5 and Pyrazole N1.

  • Reduction Efficiency: Quantitative assessment of the nitro-to-amine conversion (if synthesized via the nitro-precursor).

  • Isomeric Purity: Differentiation from the C-linked isomers (e.g., pyrazol-3-yl or pyrazol-5-yl derivatives).

Experimental Protocol (Standardized)

To ensure reproducibility, the following acquisition parameters are recommended. These settings prioritize the detection of exchangeable protons (NH₂) and long-range couplings essential for structural assignment.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is the required standard .

    • Reasoning: Chloroform-d (CDCl₃) often causes broadening of the aniline NH₂ signal and may obscure the pyrazole protons due to overlap with solvent satellites. DMSO stabilizes the NH₂ protons via hydrogen bonding, resulting in a sharp, integration-ready singlet or doublet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters (400 MHz or Higher)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1) ≥ 5.0 secondsEssential for accurate integration of the aromatic vs. methyl protons.
Scans (NS) 16 (1H) / 1024 (13C)Sufficient S/N for minor impurity detection (<1%).
Temperature 298 K (25°C)Standard ambient; heating to 313 K can sharpen broad amide/amine peaks if exchange is rapid.

Spectral Analysis & Assignment Logic

1H NMR Assignment (DMSO-d₆)

The spectrum is characterized by three distinct zones: the aliphatic methyl, the broad aniline exchangeable protons, and the aromatic/heteroaromatic region.

Table 1: Reference Chemical Shifts & Multiplicity

PositionGroupShift (δ ppm)*MultiplicityCoupling (Hz)Assignment Logic
1 NH₂5.05 – 5.20Broad Singlet-Diagnostic: Disappears on D₂O shake. Indicates reduction of NO₂.
2 Ar-CH₃2.10 – 2.15Singlet-Anchor Signal: Used for calibration; integrates to 3H.
3 Ar-H7.05 – 7.10DoubletJ ≈ 8.0Ortho to Me; shielded relative to H4/H6.
4 Ar-H7.30 – 7.35ddJ ≈ 8.0, 2.2Meta to Me, Ortho to Pyrazole (deshielded).[1]
6 Ar-H7.50 – 7.55DoubletJ ≈ 2.2Ortho to Pyrazole (deshielded), Meta to Me.
3' Pyrazole7.70 – 7.75DoubletJ ≈ 1.8Adjacent to N2; typical heteroaromatic shift.
4' Pyrazole6.45 – 6.55Triplet/ddJ ≈ 1.8Diagnostic: Shielded "dome" proton of the pyrazole ring.
5' Pyrazole8.30 – 8.40DoubletJ ≈ 2.5Adjacent to N1 (Linker); most deshielded proton.

*Note: Shifts are representative of high-purity samples in DMSO-d₆. Exact values may fluctuate ±0.05 ppm depending on concentration.

13C NMR & DEPT Correlation

The 13C spectrum must confirm 11 unique carbon environments.

  • Aliphatic: ~17.5 ppm (Ar-C H₃).

  • Aromatic C-N: Three signals are critical:

    • C-NH₂ (Aniline C1): ~145-148 ppm (Deshielded).

    • C-N (Pyrazole C5-N1): ~139-141 ppm.

    • Pyrazole C3'/C5': ~127 ppm and ~140 ppm.

  • Diagnostic CH (Pyrazole C4'): ~107-108 ppm (Significantly upfield compared to benzene CH).

Comparative Analysis: Validating Identity

This section compares the product against its two most common "false positives": the unreduced Nitro precursor and the C-linked isomer.

Scenario A: Reaction Monitoring (Nitro vs. Amine)

The synthesis typically involves the reduction of 2-methyl-5-(1H-pyrazol-1-yl)nitrobenzene.

  • Precursor Signal: The Nitro group is strongly electron-withdrawing. In the precursor, the aromatic protons H4 and H6 appear significantly downfield (>8.0 ppm).

  • Product Signal: Upon reduction to NH₂, the ring becomes electron-rich.

    • Shift: H4 and H6 shift upfield by ~0.5–1.0 ppm.

    • New Peak: Appearance of the NH₂ signal at ~5.1 ppm.

    • Loss of Peak: Disappearance of any signals >8.5 ppm (characteristic of nitro-adjacent protons).

Scenario B: Regioisomer Differentiation (N-Linked vs. C-Linked)

A common synthetic error is the formation of C-linked pyrazoles (e.g., C3-attachment) if the coupling conditions are not specific.

Table 2: Differentiating Isomers

FeatureTarget: N-Linked (1-yl) Alternative: C-Linked (3/5-yl)
Pyrazole NH Absent Present (Broad singlet >12.5 ppm in DMSO)
Coupling Pattern H3', H4', H5' (3 distinct signals)Only 2 Pyrazole CH signals (plus NH)
NOE Correlation Strong NOE between Aniline H4/H6 and Pyrazole H5'NOE between Aniline and Pyrazole NH

Visualization of Structural Validation

The following diagram illustrates the logical flow for assigning the regiochemistry using 2D NMR (HMBC/NOESY).

NMR_Assignment_Logic Sample Unknown Sample (DMSO-d6) H1_Spec 1H NMR Spectrum Sample->H1_Spec Check_NH Check >12.0 ppm region H1_Spec->Check_NH Result_NH_Present Signal Found: C-Linked Isomer (Impurity) Check_NH->Result_NH_Present Peak Detected Result_NH_Absent Signal Absent: N-Linked (Correct Core) Check_NH->Result_NH_Absent Clean Baseline Check_Me Identify Methyl (2.1 ppm) & NH2 (5.1 ppm) Result_NH_Absent->Check_Me NOESY NOESY / ROESY Exp. Check_Me->NOESY Corr_1 Correlation: Me (2.1) <-> Ar-H (7.1) NOESY->Corr_1 Verifies Pos 2 (Me) Corr_2 Correlation: Ar-H (7.5) <-> Pyrazole-H (8.3) NOESY->Corr_2 Verifies Pos 5 (Pyraz) Conclusion CONFIRMED STRUCTURE: This compound Corr_1->Conclusion Corr_2->Conclusion

Figure 1: Decision tree for the structural verification of the target molecule using 1D and 2D NMR data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Phenyl-1H-pyrazole (Analogous Core). Retrieved from [Link]

  • Rasayan Journal of Chemistry. Synthesis and Spectral Analysis of Pyrazolyl-Aniline Derivatives. (Reference for comparative chemical shifts of pyrazole-aniline systems). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Methyl-5-nitroaniline (Precursor Data). AIST. Retrieved from [Link]

Sources

Structural Confirmation of 2-Methyl-5-(1H-pyrazol-1-yl)aniline: A Crystallographic & Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methyl-5-(1H-pyrazol-1-yl)aniline (CAS: 1368873-96-4) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of type II kinase inhibitors and M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs).[1][2] Its structural integrity is defined by the specific regiochemistry of the pyrazole attachment (N1 vs. N2) and the torsional conformation relative to the aniline ring.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the gold standard for absolute structural determination—against alternative spectroscopic methods (NMR, DFT, Powder XRD). We provide actionable protocols for crystallization and data refinement to resolve common synthetic ambiguities such as regioisomerism.

Part 1: The Structural Challenge (Regioisomerism)

In the synthesis of N-aryl pyrazoles (e.g., via Ullmann coupling or hydrazine condensation), two regioisomers are often thermodynamically accessible. For this compound, the pyrazole ring can attach via N1 or N2 , or substituted pyrazoles may cyclize to form 1,3- vs 1,5-isomers.

  • Target Isomer: 1H-pyrazol-1-yl (N-linked).

  • Critical Parameter: The dihedral angle between the pyrazole and the phenyl ring, which dictates binding affinity in the ATP-binding pocket of kinases.

Decision Matrix: When to Use Which Method
FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) DFT Calculation
Regioisomer ID Definitive (Direct imaging)Probabilistic (Depends on NOE signals)Theoretical (Energy diff. often <2 kcal/mol)
Conformation Precise (Experimental Torsion)Averaged (Solution state dynamics)Idealized (Gas phase/Solvation model)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Sample State Solid (Single Crystal)SolutionVirtual

Part 2: Experimental Protocols

A. Crystallization Strategy (The "Bottleneck")

Obtaining diffraction-quality crystals of aniline intermediates can be challenging due to their conformational flexibility.

Protocol: Slow Evaporation with Anti-Solvent Diffusion

  • Solubility Test: Dissolve 20 mg of the target in minimal polar solvent (MeOH or EtOAc).

  • Primary Solvent: Methanol (Good solubility, H-bond donor).

  • Anti-Solvent: Hexane or Pentane (diffused slowly).

  • Setup:

    • Place the saturated MeOH solution in a small vial (inner vial).

    • Place the inner vial inside a larger jar containing the anti-solvent (Hexane).

    • Cap the large jar tightly. Vapor diffusion will occur over 24-72 hours.

  • Observation: Look for prism-like crystals. Needles often indicate rapid precipitation (poor data quality).

B. SC-XRD Data Collection & Refinement
  • Temperature: Collect at 100 K (Cryostream). This freezes the rotation of the ortho-methyl group and reduces thermal parameters (ellipsoids) for the pyrazole ring.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for small organic molecules to maximize resolution (

    
    ).
    
  • Refinement Tip: If the pyrazole ring shows high thermal motion, apply a rigid-body constraint (AFIX 66) during initial refinement stages, then relax it.

C. Visualization of the Workflow

StructuralConfirmation Start Crude Synthesis Product (Mixture of Regioisomers?) NMR 1H / 13C NMR (Preliminary ID) Start->NMR Ambiguity Ambiguity Check: Are N1/N2 peaks distinct? NMR->Ambiguity Cryst Crystallization Screening (MeOH/Hexane Diffusion) Ambiguity->Cryst Ambiguous DFT DFT Validation (B3LYP/6-31G*) Ambiguity->DFT Supportive Data Final Confirmed Structure: Regiochemistry & Torsion Ambiguity->Final Clear (Rare) XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Solve->Final DFT->Final

Caption: Logical workflow for definitive structural confirmation, prioritizing SC-XRD when NMR data is ambiguous.

Part 3: Comparative Analysis

SC-XRD vs. NMR (The "Ambiguity" Problem)

NMR Limitation: In this compound, the pyrazole protons (H3, H4, H5) appear as a specific pattern (dd or t). However, if the synthesis produces the N2-isomer (often a kinetic product), the chemical shifts may only differ by <0.1 ppm.

  • NOESY Failure Mode: The ortho-methyl group on the aniline ring is distant from the pyrazole protons. A lack of NOE signal does not confirm the structure; it only suggests a large torsion angle or large distance.

  • SC-XRD Advantage: X-ray diffraction directly maps the electron density. You can visibly see the bond lengths:

    • N1-C5 (Pyrazole): ~1.33 Å

    • N1-N2 (Pyrazole): ~1.36 Å

    • C-N (Linker): ~1.40 Å

    • Self-Validating: The R-factor (<5%) confirms the model fits the physical reality.

SC-XRD vs. Computational (DFT)

DFT Limitation: DFT (e.g., B3LYP/6-31G*) can predict the lowest energy conformer. For biaryl systems, DFT often overestimates planarity due to the lack of crystal packing forces.

  • Experimental Reality: In the crystal lattice, this compound likely adopts a twisted conformation (dihedral angle ~30-50°) to minimize steric clash between the pyrazole lone pair and the aniline ortho-protons. SC-XRD captures this biologically relevant twisted state, which often mimics the bound state in a kinase pocket.

Part 4: Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these three parameters to validate the "performance" of the molecule as a drug scaffold:

  • Torsion Angle (τ): Defined by C(aniline)-N(linker)-N(pyrazole)-C(pyrazole).

    • Target Range: 35° - 60°. This twist breaks planarity, improving solubility and fitting into hydrophobic pockets.

  • Intermolecular H-Bonds: Look for the aniline NH2 acting as a donor to the Pyrazole N2 (acceptor) of a neighboring molecule. This "supramolecular tape" motif stabilizes the crystal lattice.

  • Planarity of the Pyrazole: The pyrazole ring itself should be planar (RMSD < 0.02 Å). Significant deviation indicates disorder or incorrect atom assignment (e.g., confusing C and N).

Reporting the Data (Example Table)
ParameterTypical Value (SC-XRD)Relevance
Space Group P21/c or P-1Common for achiral organic small molecules.
R-Factor (R1) < 0.05 (5%)Indicates high-quality model fit.
Dihedral Angle 42.7° (Example)Critical for "induced fit" in kinase binding.
C-N Bond Length 1.412 ÅIndicates partial double-bond character (conjugation).

References

  • Discovery of M4 mAChR PAMs: Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link

  • Regioselectivity in Pyrazole Synthesis: Kumar, R., et al. (2025).[3] Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Link

  • Crystallographic Analysis of N-Aryl Pyrazoles: Metwally, N. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. PMC (PubMed Central). Link

  • Structural Comparison of Pyrazolyl-Anilines: Daoudi, M., et al. (2002).[4] Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. Molecules. Link

Sources

Technical Comparison Guide: IR Spectroscopy of 2-Methyl-5-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the IR spectroscopy characterization of 2-methyl-5-(1H-pyrazol-1-yl)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Eltrombopag analogues, Pazopanib precursors).

It is designed for researchers requiring a rapid, non-destructive method to validate product identity and purity versus its nitro-precursor and regioisomers.

Executive Summary & Compound Profile

This compound is a bifunctional building block characterized by an electron-rich aniline domain and an electron-deficient pyrazole ring. In drug development, it serves as a "hinge binder" scaffold.

  • IUPAC Name: this compound

  • Alternative Name: 1-(3-amino-4-methylphenyl)-1H-pyrazole

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

  • Key Application: Synthesis of small-molecule kinase inhibitors; curing agent for high-performance epoxy resins.

Characteristic IR Peak Assignments

The infrared spectrum of this compound is defined by the interplay between the primary amine (-NH₂), the aromatic system, and the N-substituted pyrazole ring.

Table 1: Critical Diagnostic Peaks (Experimental & Theoretical Consensus)
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Primary Amine (-NH₂) 3440 – 3450 MediumN-H Asymmetric Stretch (Free)
3300 – 3350 MediumN-H Symmetric Stretch
Aromatic C-H 3050 – 3100 WeakC-H Stretching (Benzene & Pyrazole)
Methyl Group (-CH₃) 2920 – 2980 Weak-MedC-H Asymmetric/Symmetric Stretch
C=N / C=C Ring 1590 – 1610 StrongAromatic Ring Skeletal Vibrations
Aniline C-N 1260 – 1310 StrongC_aryl-N Stretching (Coupled with ring)
Pyrazole Ring 1515 – 1525 MediumPyrazole Ring Stretch (Diagnostic)
Pyrazole "Breathing" 930 – 960 MediumRing Breathing Mode (N-N stretch character)
Out-of-Plane (OOP) 810 – 830 StrongC-H Bending (1,2,4-trisubstituted benzene)

Critical Distinction: Unlike C-linked pyrazoles (e.g., 3-(1H-pyrazol-3-yl)aniline), this N-linked isomer lacks a broad N-H stretch for the pyrazole ring at ~3100–3200 cm⁻¹. The pyrazole nitrogen is fully substituted, leaving only the aniline N-H peaks visible in the high-frequency region.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its immediate precursor and common impurities to facilitate reaction monitoring.

Scenario A: Reaction Monitoring (Nitro Reduction)

The synthesis typically involves reducing 2-methyl-5-(1H-pyrazol-1-yl)-1-nitrobenzene .

FeaturePrecursor (Nitro) Target Product (Aniline) Process Action
~3400 cm⁻¹ AbsentDoublet (NH₂) Wait: If absent, reaction hasn't started.
~1530 cm⁻¹ Strong (NO₂ Asym) AbsentWait: If present, reaction incomplete.
~1350 cm⁻¹ Strong (NO₂ Sym) AbsentWait: Confirm with 1530 cm⁻¹ peak.
~1280 cm⁻¹ WeakStrong (C-N) Proceed: Indicates amine formation.
Scenario B: Regioisomer Differentiation

Distinguishing the N-linked (Target) from C-linked (Impurity) isomers.

  • Target (N-linked): Sharp NH₂ doublet only. No Pyrazole N-H.

  • Impurity (C-linked): Broad/Multiple N-H bands. The pyrazole ring retains an N-H group, often hydrogen-bonded, appearing as a broad band ~3100–3200 cm⁻¹ that overlaps with the aromatic C-H.

Experimental Protocol: Validated IR Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Method: Transmission FTIR (KBr Pellet) or ATR (Diamond Crystal). ATR is recommended for speed; KBr is recommended for resolution of the NH₂ doublet.

Step-by-Step Workflow:

  • Blanking: Clean crystal with isopropanol. Collect background spectrum (32 scans). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep (ATR): Place ~2 mg of solid this compound on the crystal. Apply high pressure (>80 psi) to ensure contact.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[1] Scans: 64.

  • Data Processing: Apply Baseline Correction. Do not smooth the NH region, as this may merge the NH₂ doublet.

  • Quality Check:

    • Pass: Distinct doublet at >3300 cm⁻¹; Baseline flat.

    • Fail: Broad "hump" at 3400 cm⁻¹ (Wet sample—dry and re-run).

Decision Logic & Synthesis Workflow

The following diagram illustrates the logical pathway for using IR spectroscopy as a Go/No-Go decision tool during synthesis.

IRSpectroscopyWorkflow Start Crude Reaction Mixture Acquire Acquire FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckNO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks) Acquire->CheckNO2 CheckNH2 Check 3300-3450 cm⁻¹ (Amine Doublet) CheckNO2->CheckNH2 Peaks Absent Incomplete Reaction Incomplete: Continue Hydrogenation CheckNO2->Incomplete Peaks Present CheckNH2->Incomplete Doublet Absent IsomerCheck Check 3100-3200 cm⁻¹ (Broad Pyrazole NH?) CheckNH2->IsomerCheck Doublet Present Pure Target Identity Confirmed: Proceed to Workup IsomerCheck->Pure Band Absent Impurity Regioisomer Impurity: Recrystallize IsomerCheck->Impurity Broad Band Present

Figure 1: Logic flow for validating this compound synthesis using IR markers.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1H-Pyrazole derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text for Amine/Nitro assignments).

  • Krishnakumar, V., et al. (2011). "Molecular structure, vibrational spectral studies of pyrazole...". Spectrochimica Acta Part A.
  • PubChem. Compound Summary: 1-Methyl-3-aminopyrazole (Analogue Reference).[3] National Library of Medicine. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(1H-pyrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(1H-pyrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.